2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is a chemical compound notable for its trifluoroethoxy group, which enhances its reactivity and potential applications in various fields. With the molecular formula C11H12F3O3 and a molecular weight of 252.21 g/mol, this compound is classified under the category of phenyl acetic acids. The presence of the trifluoroethoxy group contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.
This compound can be sourced from various chemical suppliers and is primarily classified as an organic fluorine compound. Its structure consists of a phenyl ring substituted with a trifluoroethoxy group and a carboxylic acid functional group, which is characteristic of many biologically active molecules. The classification of this compound allows it to be utilized in research settings, particularly in studies involving enzyme interactions and drug design.
The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid typically involves several steps:
The reaction conditions are crucial; typically, reactions are conducted under controlled temperatures to optimize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid can be depicted as follows:
The structural data can be analyzed using various spectroscopic methods:
2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is involved in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid primarily involves its interaction with biological targets such as enzymes or receptors. The trifluoroethoxy group enhances binding affinity due to its electron-withdrawing nature, which stabilizes interactions with target sites. This mechanism can lead to inhibition or modulation of enzymatic activity, making it relevant in pharmacological studies focusing on anti-inflammatory or anticancer properties.
The diverse applications underscore the significance of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid across multiple scientific disciplines.
The phenylacetic acid backbone serves as the foundational scaffold for synthesizing 2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid. Regioselective functionalization at the meta-position is achieved through Friedel-Crafts acylation or directed ortho-metalation strategies. For example, 3-bromophenylacetic acid can be synthesized via bromination of phenylacetic acid using bromine in acetic acid, yielding >85% regioselectivity at the meta-position [5] [8]. Alternatively, directed lithiation of N,N-diethylphenylacetamide with n-butyllithium at −78°C enables selective bromination or iodination. Subsequent hydrolysis restores the acetic acid moiety. This approach is critical for introducing the trifluoroethoxy group at position 3 while preserving the reactive carboxylic acid group for downstream derivatization, such as peptide coupling or ester formation [5].
Table 1: Regioselective Functionalization Methods
Substrate | Reagent/Conditions | Product | Regioselectivity (%) |
---|---|---|---|
Phenylacetic acid | Br₂/AcOH, 25°C, 2h | 3-Bromophenylacetic acid | 85–90% |
N,N-Diethylphenylacetamide | n-BuLi, −78°C → I₂ | 3-Iodophenylacetic acid | 92–95% |
Introducing the trifluoroethoxy group (−OCH₂CF₃) requires nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling. Solvent-mediated SNAr employs 2,2,2-trifluoroethanol with potassium carbonate in dimethylformamide (DMF) at 120°C. This method achieves 70–75% yield for 1-bromo-3-(trifluoroethoxy)benzene but suffers from prolonged reaction times (24–48h) and impurity formation [3] [6]. In contrast, copper-catalyzed O-arylation uses CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in toluene at 110°C. This method enhances yields to 88–92% within 12h due to improved reaction kinetics and reduced side products [6]. The copper catalyst facilitates the formation of a reactive aryl-copper intermediate, accelerating the displacement of halogens by trifluoroethoxide. Hybrid derivatives like 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazoles leverage this method for scalable synthesis [3].
Table 2: Trifluoroethoxy Introduction Methods
Method | Conditions | Yield (%) | Time (h) | Limitations |
---|---|---|---|---|
Solvent-mediated SNAr | K₂CO₃, DMF, 120°C | 70–75% | 24–48 | Low regioselectivity |
Copper-catalyzed O-arylation | CuI (10 mol%), phenanthroline, Cs₂CO₃, toluene | 88–92% | 12 | Catalyst cost |
Hybridization with thiazolidinone or 1,3,4-oxadiazole cores enhances bioactivity by enabling multi-target interactions. The synthesis involves cyclocondensation of 2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid derivatives with acid hydrazides. For oxadiazoles, the carboxylic acid is first converted to methyl ester, then reacted with hydrazine to form acid hydrazide. Condensation with aldehydes yields hydrazones, which undergo cyclization in acetic anhydride to form 1,3,4-oxadiazoles [3]. Key spectral data include:
Thiazolidinone formation requires reacting the acid chloride with thiourea derivatives, yielding 4-thiazolidinones with sp³-hybridized C4 for stereoselective functionalization. These hybrids demonstrate improved pharmacokinetic properties, with Lipinski’s rule compliance confirmed via ADMET predictions [3].
A five-step optimized pathway enables kilogram-scale production:
Critical improvements include replacing aqueous H₂SO₄ hydrolysis [8] with copper catalysis to avoid epimerization and using flow chemistry for esterification to enhance throughput. The trifluoroethoxy introduction remains the yield-limiting step, addressed via catalyst recycling [6].
Esterification routes employ acid chlorides or carbodiimides:
Cyclocondensation pathways vary by heterocycle:
Cyclocondensation outperforms esterification in atom economy but requires stringent temperature control. Hybrids like 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazoles exhibit superior bioactivity due to trifluoroethoxy-enhanced lipophilicity (cLogP = 3.48) [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: